3-Cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
3-Cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS: 1955492-72-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 4-methoxypyrrolidine moiety at position 5 . Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.70 g/mol . The 4-methoxy group on the pyrrolidine ring enhances hydrophilicity and may influence pharmacokinetic properties, such as solubility and metabolic stability, compared to non-substituted analogs.
Properties
IUPAC Name |
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-7-4-8(11-5-7)10-12-9(13-15-10)6-2-3-6;/h6-8,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAPFUUGDHHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NO2)C3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Overview
The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes with acyl chlorides or esters under dehydrating conditions. For the target compound, cyclopropylamine and 4-methoxypyrrolidin-2-yl derivatives serve as key precursors.
Key Steps
-
Synthesis of Amidoxime Intermediate :
Cyclopropylamine reacts with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the amidoxime precursor. -
Cyclization with Acyl Chloride :
The amidoxime is treated with 4-methoxypyrrolidin-2-yl acyl chloride under anhydrous conditions (e.g., dichloromethane) and catalyzed by phosphorus oxychloride (POCl₃), leading to oxadiazole formation. -
Salt Formation :
The free base is converted to the hydrochloride via treatment with HCl in ethanol or diethyl ether, followed by crystallization.
| Parameter | Optimized Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane, anhydrous | 65–75% | |
| Catalyst | POCl₃ | ||
| Temperature | 80–100°C | ||
| Salt Formation | HCl in ethanol, 0–5°C | >90% |
One-Pot Synthesis Using Nitriles and Aldehydes
Methodology
A base-mediated one-pot strategy involves sequential addition of hydroxylamine to nitriles, followed by aldehyde-mediated cyclization. This approach eliminates intermediate isolation, enhancing efficiency.
Reaction Sequence
-
Amidoxime Formation :
Cyclopropyl nitrile reacts with hydroxylamine hydrochloride in a basic medium (NaOH/DMSO) to form the amidoxime. -
Cyclization with Aldehyde :
The amidoxime undergoes condensation with 4-methoxypyrrolidin-2-yl aldehyde, facilitated by a second aldehyde as an oxidant. -
Oxidation :
The resulting 4,5-dihydro-1,2,4-oxadiazole is oxidized in situ to yield the aromatic oxadiazole.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Base | NaOH/DMSO (mildly basic) | 55–70% | |
| Oxidant | Aldehyde (e.g., benzaldehyde) | ||
| Temperature | Room temperature |
Oxidative Cyclization of Semicarbazones
Catalytic Approach
Visible-light-induced oxidative cyclization of semicarbazones, catalyzed by eosin Y, offers a green alternative. This method avoids harsh reagents and operates under ambient conditions.
Procedure
-
Semicarbazone Synthesis :
Cyclopropylamine reacts with a semicarbazide derivative to form the semicarbazone intermediate. -
Cyclization :
The intermediate undergoes oxidative cyclization in the presence of eosin Y and atmospheric oxygen, yielding the 1,2,4-oxadiazole.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Eosin Y (0.1 mol%) | 85–92% | |
| Light Source | Visible light (LED, 450 nm) | ||
| Solvent | Acetonitrile/water (4:1) |
Sulfonylation and Nucleophilic Substitution
Stepwise Synthesis
This method involves sulfonylation of a pyrrolidine precursor followed by substitution with cyclopropylamine derivatives.
Steps
-
Sulfonylation :
4-Methoxypyrrolidine is converted to its sulfonyl chloride derivative using chlorosulfonic acid. -
Nucleophilic Displacement :
The sulfonyl chloride reacts with cyclopropylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate. -
Cyclization :
The intermediate undergoes cyclization with hydroxylamine to form the oxadiazole core.
Microwave-Assisted Synthesis
Accelerated Reaction
Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics.
Procedure
-
Amidoxime Formation :
Cyclopropylamine and hydroxylamine hydrochloride react under microwave irradiation (210 W, 10–15 min) to form the amidoxime. -
Cyclization :
The amidoxime is treated with 4-methoxypyrrolidin-2-yl acyl chloride under microwave conditions (80°C, 10 min) to yield the oxadiazole.
Characterization and Validation
Spectroscopic Data
The synthesized compound is validated via:
-
¹H NMR : Cyclopropyl protons (δ 1.0–2.0 ppm), pyrrolidine methoxy (δ 3.5–3.8 ppm), and oxadiazole aromatic protons (δ 8.0–8.5 ppm).
-
HRMS : Molecular ion peak at m/z 245.70 [M+H]⁺ for the hydrochloride.
-
IR : C-Cl stretch (~750 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).
Challenges and Optimization
-
Stereochemical Control : The (2R,4S)-configuration in the pyrrolidine ring requires enantioselective synthesis or chiral resolution.
-
Purity : Repeated recrystallization or chromatography is needed to remove byproducts from cyclization steps.
Industrial-Scale Considerations
Continuous flow reactors and solvent-free conditions enhance scalability and reduce waste. Green catalysts (e.g., CsPW) improve reaction efficiency in aqueous media .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of oxadiazoles exhibit notable antibacterial activity. For instance, studies have shown that 3-Cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity comparable to standard antibiotics like gentamicin .
Anticancer Activity
Emerging evidence suggests that oxadiazole derivatives may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and modulation of apoptotic pathways . Further exploration into its structure-activity relationship (SAR) could enhance its efficacy as an anticancer agent.
Therapeutic Applications
Neurological Disorders
The methoxypyrrolidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may influence pathways associated with neurodegenerative diseases .
Anti-inflammatory Effects
Oxadiazole derivatives are also being studied for their anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Study 1: Antibacterial Efficacy
A study conducted by Parameshwar et al. evaluated the antibacterial activity of synthesized oxadiazole compounds. The results showed that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with MIC values indicating strong potential for clinical applications in treating bacterial infections .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, suggesting that the compound could serve as a lead for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Cyclopropyl vs. Isopropyl : The cyclopropyl group reduces steric hindrance compared to isopropyl, possibly improving membrane permeability .
- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered ring) introduces conformational rigidity, whereas piperidine (6-membered) offers greater flexibility, affecting receptor interactions .
Antitumor Potential
For example, [1,2,4]triazole-3-thiol derivatives demonstrated activity against HCT-116 colon carcinoma cells, with IC₅₀ values comparable to Vinblastine . The target compound’s methoxy group could modulate cytotoxicity by altering electron distribution or metabolic pathways.
Physicochemical and Crystallographic Properties
Polymorphism studies on similar oxadiazoles (e.g., 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole) reveal that minor structural changes (e.g., solvent choice) can lead to distinct crystal forms with varying lattice energies . Although crystallographic data for the target compound is unavailable, its 4-methoxy group likely influences packing efficiency and solubility compared to non-polar analogs.
Q & A
Basic: What are the standard synthetic routes for 1,2,4-oxadiazole derivatives, and how can they be adapted for synthesizing the target compound?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example:
- Amidoxime route : React amidoximes with activated carboxylic acids (e.g., using EDC·HCl as a coupling agent in dichloromethane at 0–30°C for 6 hours) to form the oxadiazole core .
- Cyclocondensation : Use hydroxylamine hydrochloride to convert nitriles into amidoximes, followed by cyclization with carboxylic acids .
For the target compound, adapt these methods by substituting the cyclopropyl group and 4-methoxypyrrolidine moiety at positions 3 and 5 of the oxadiazole ring. Optimize reaction conditions (e.g., solvent, temperature) to accommodate steric hindrance from the cyclopropyl group.
Advanced: How can computational tools like Multiwfn aid in analyzing the electronic properties of 1,2,4-oxadiazole derivatives?
Multiwfn enables wavefunction analysis to predict reactivity and stability:
- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions influenced by the cyclopropyl and methoxypyrrolidine groups .
- Bond order analysis : Assess conjugation between the oxadiazole ring and substituents, which impacts metabolic stability .
- Topology analysis : Evaluate electron density distribution to predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Example workflow: Optimize the structure using DFT (e.g., B3LYP/6-31G*), then calculate ESP and bond orders using Multiwfn to guide synthetic modifications.
Basic: What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazole derivatives, and how are they applied?
- ¹H/¹³C-NMR : Confirm substituent integration and regiochemistry. For instance, the methoxypyrrolidine proton signals appear as distinct multiplets in δ 3.0–4.0 ppm .
- LC-MS : Verify molecular weight (e.g., [M+H]+ for C₁₃H₁₈ClN₃O₂: theoretical 308.1) and detect impurities .
- IR spectroscopy : Identify C=N and C-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹) to confirm oxadiazole ring formation .
Advanced: How can solvent effects influence the reactivity and spectroscopic data of 1,2,4-oxadiazole derivatives?
Solvent polarity and hydrogen-bonding capacity significantly impact:
- Reaction kinetics : Polar aprotic solvents (e.g., DMSO) accelerate cyclization by stabilizing transition states .
- UV-Vis absorption : Solvents with high dielectric constants (e.g., water) redshift λmax due to enhanced charge-transfer transitions .
- Stability : Hydrolytic degradation of the oxadiazole ring is accelerated in protic solvents (e.g., ethanol) .
Example study : Compare reaction yields in DCM vs. THF to optimize cyclization efficiency .
Basic: How is the biological activity of 1,2,4-oxadiazole derivatives evaluated in anticancer research?
- In vitro assays : Screen against cancer cell lines (e.g., T47D breast cancer cells) using MTT assays. Compound 1d (a related oxadiazole) showed IC₅₀ = 2.1 µM against T47D .
- Flow cytometry : Assess cell cycle arrest (e.g., G₁ phase arrest) and apoptosis induction via Annexin V/PI staining .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Contradictions (e.g., activity in breast cancer but not lung cancer cells) are addressed by:
- Substituent modulation : Replace the 3-aryl group with pyridyl (as in compound 4l) to enhance solubility and target affinity .
- Molecular docking : Simulate interactions with targets like TIP47 (an IGF II receptor binding protein) to explain selectivity .
- ADME analysis : Use SwissADME to predict bioavailability differences due to logP variations (e.g., cyclopropyl vs. phenyl substituents) .
Basic: What are the stability considerations for 1,2,4-oxadiazole derivatives under storage and experimental conditions?
- Hydrolytic degradation : Avoid aqueous buffers at high pH; use lyophilized storage at -20°C .
- Light sensitivity : Protect from UV exposure to prevent ring-opening reactions .
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for oxadiazoles) .
Advanced: How can structural modifications improve the pharmacokinetic profile of 1,2,4-oxadiazole derivatives?
- Bioisosteric replacement : Substitute the methoxy group in pyrrolidine with trifluoromethyl to enhance metabolic stability .
- Prodrug design : Convert the hydrochloride salt to a phosphate ester for improved oral absorption .
- PEGylation : Attach polyethylene glycol chains to increase half-life in plasma .
Basic: How are molecular docking studies designed to predict the binding affinity of 1,2,4-oxadiazole derivatives?
- Target selection : Use databases like PDB to identify proteins (e.g., TIP47, PDB: 1WY4) .
- Ligand preparation : Generate 3D conformers of the compound using OpenBabel.
- Docking software : Employ AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, exhaustiveness=8) .
Advanced: What strategies mitigate synthetic challenges in introducing bulky substituents (e.g., cyclopropyl) to the oxadiazole ring?
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields for sterically hindered systems .
- Protecting groups : Use Boc-protected pyrrolidine to prevent side reactions during cyclization .
- High-pressure conditions : Enhance reactivity in Diels-Alder-like cyclizations under 10 atm CO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
